1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride
Overview
Description
“1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1240529-18-3 . Its IUPAC name is 1-(3-amino-1-ethylpropyl)-2-pyrrolidinone hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.ClH/c1-2-8(5-6-10)11-7-3-4-9(11)12;/h8H,2-7,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 206.72 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Neurotransmitter Research
- Monoamine Uptake Inhibition: Research on analogues of 2-aminopentanophenones, closely related to the compound , shows potential in modulating neurotransmitter reuptake, particularly dopamine and norepinephrine, which could be significant in developing treatments for conditions like cocaine abuse (Meltzer, Butler, Deschamps, & Madras, 2006).
Medicinal Chemistry
- Antibacterial Activity: A study on 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives reveals their potential bacteriostatic and antituberculosis activity, which could be significant for antibiotic development (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
- Synthesis of Novel Medicinal Compounds: The synthesis of complex molecules like 3-(pyrrolidin-1-yl)piperidine and its variants, which are important in medicinal chemistry, is another application area. These compounds have shown relevance in the development of neurological disorder therapeutics (Smaliy et al., 2011).
Organic Chemistry and Synthesis
- Improved Synthetic Methods: An improved synthesis method for 4-aminobutanenitrile, a precursor to compounds like 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride, was developed, showcasing advancements in the synthesis of compounds crucial for therapeutic applications (Capon, Avery, Purdey, & Abell, 2020).
- Novel Reactions and Derivatives: The synthesis of N-acyl-2-pyrrolidinones from corresponding N-acyl-GABA derivatives illustrates the versatility of these compounds in creating a variety of derivatives with potential applications (Rekatas, Demopoulos, & Kourounakis, 1996).
Safety and Hazards
Properties
IUPAC Name |
1-(1-aminopentan-3-yl)pyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-8(5-6-10)11-7-3-4-9(11)12;/h8H,2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBFRCSVDNTUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N1CCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.